

# Spectroscopic Data of (-)-2-Chlorooctane: A Technical Guide

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## Compound of Interest

Compound Name: (-)-2-Chlorooctane

Cat. No.: B12771515

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## Introduction

**(-)-2-Chlorooctane** is the levorotatory enantiomer of the chiral alkyl halide 2-chlorooctane. As a chiral molecule, its interaction with plane-polarized light is a defining characteristic, but its fundamental spectroscopic properties (NMR, IR, MS) in an achiral environment are identical to its dextrorotatory enantiomer, (+)-2-chlorooctane, and consequently, the racemic mixture. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chlorooctane, along with detailed experimental protocols relevant for its analysis. The data presented is sourced from public databases and is representative of racemic 2-chlorooctane, unless otherwise specified. For chiral-specific analysis, such as the determination of enantiomeric excess, specific chiral methodologies are required.

## Data Presentation

The following tables summarize the key spectroscopic data for 2-chlorooctane.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2-Chlorooctane

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.07	Sextet	1H	H-2 (CHCl)
~1.70	Multiplet	2H	H-3 (CH <sub>2</sub> )
~1.52	Doublet	3H	H-1 (CH <sub>3</sub> )
~1.30	Multiplet	8H	H-4, H-5, H-6, H-7 (CH <sub>2</sub> )
~0.89	Triplet	3H	H-8 (CH <sub>3</sub> )

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data is based on spectra of the racemate.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2-Chlorooctane

Chemical Shift ( $\delta$ ) ppm	Assignment
~62.5	C-2 (CHCl)
~39.5	C-3
~31.7	C-6
~29.1	C-5
~26.4	C-4
~25.2	C-1
~22.6	C-7
~14.0	C-8

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The data is based on spectra of the racemate.

Table 3: IR Spectroscopic Data for 2-Chlorooctane

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkane)
1465	Medium	C-H bending (CH <sub>2</sub> )
1378	Medium	C-H bending (CH <sub>3</sub> )
~1300-1150	Medium	C-H wagging (-CH <sub>2</sub> X)
~850-550	Medium-Strong	C-Cl stretching

Note: The IR spectrum of a liquid film of 2-chlorooctane will show these characteristic peaks. The C-Cl stretch is a key diagnostic band for alkyl halides.[\[1\]](#)

Table 4: Mass Spectrometry Data for 2-Chlorooctane

m/z	Relative Intensity (%)	Assignment
148/150	Low	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl/ <sup>37</sup> Cl)
112	Moderate	[M - HCl] <sup>+</sup>
91	Moderate	[C <sub>7</sub> H <sub>11</sub> ] <sup>+</sup>
70	High	[C <sub>5</sub> H <sub>10</sub> ] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Base Peak)
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The mass spectrum of 2-chlorooctane will exhibit a characteristic M/M+2 isotope pattern for chlorine-containing fragments in a roughly 3:1 ratio.[\[2\]](#)[\[3\]](#) The fragmentation pattern is dominated by the loss of HCl and the formation of stable carbocations.[\[2\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation of **(-)-2-chlorooctane**.

Methodology:

- **Sample Preparation:** A sample of **(-)-2-chlorooctane** (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **$^1\text{H}$  NMR Acquisition:**
  - The spectrometer is tuned to the proton frequency.
  - A standard pulse-acquire sequence is used.
  - Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:**
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
  - A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. The chemical shifts are referenced to TMS.

For Chiral Analysis (Enantiomeric Excess Determination): To distinguish between the enantiomers, a chiral derivatizing agent or a chiral solvating agent can be used.<sup>[4]</sup> This creates diastereomeric complexes that will have distinct NMR spectra.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **(-)-2-chlorooctane** to identify its functional groups.

Methodology:

- **Sample Preparation (Neat Liquid):** As **(-)-2-chlorooctane** is a liquid at room temperature, the simplest method is to run a neat sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Data Acquisition:**
  - A background spectrum of the clean salt plates is first recorded.
  - The sample is then placed in the spectrometer's sample compartment.
  - The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .
  - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(-)-2-chlorooctane**.

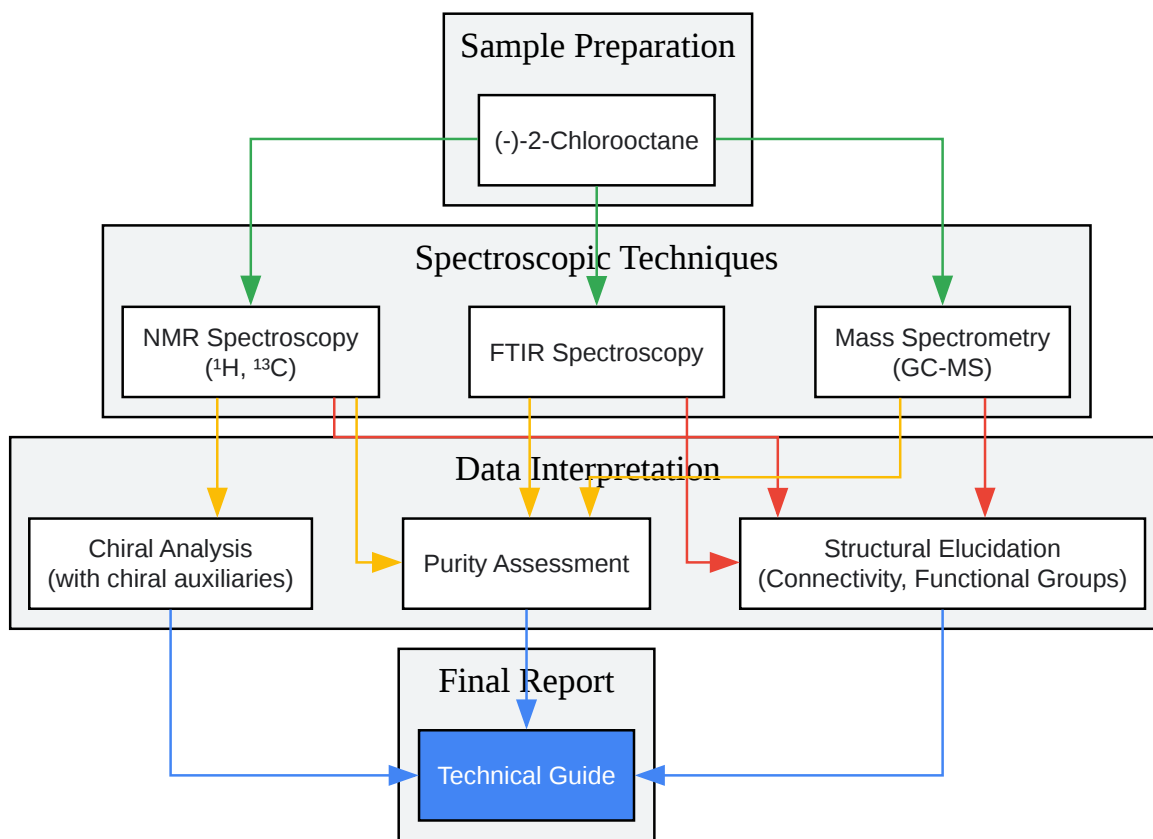
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

- **Sample Preparation:** A dilute solution of **(-)-2-chlorooctane** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- Gas Chromatography:
  - Injector: A small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.
  - Column: A capillary column suitable for separating non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase) is used.
  - Oven Program: A temperature program is used to separate the components of the sample. For example, the oven temperature could be held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min.
  - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- Mass Spectrometry:
  - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI) at 70 eV.
  - Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
  - Detection: The detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments plotted against their  $m/z$  values. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

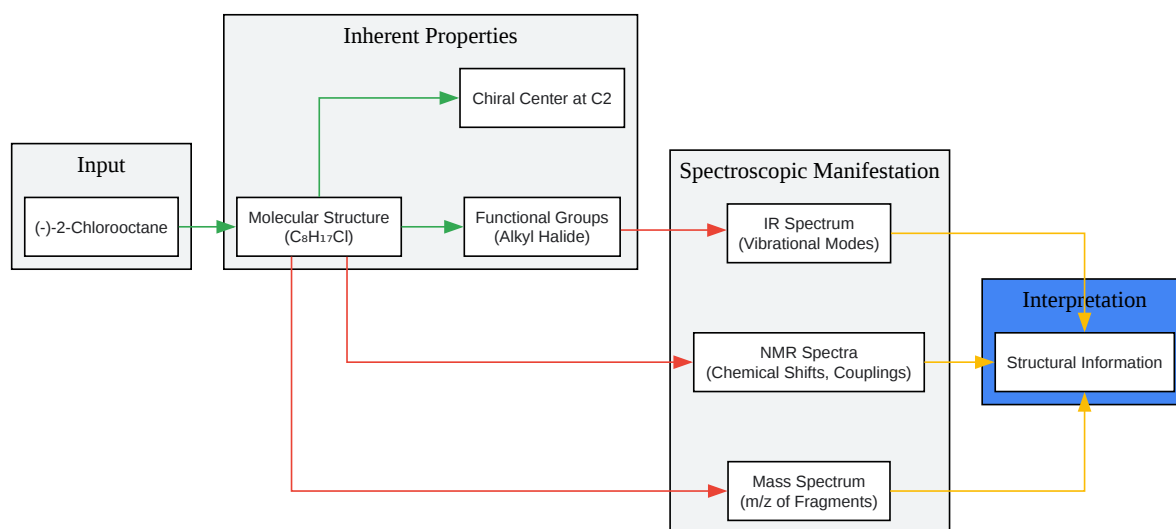
## Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chiral compound like **(-)-2-Chlorooctane**.



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Caption: Workflow for the spectroscopic analysis of **(-)-2-Chlorooctane**.



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Caption: Relationship between molecular properties and spectroscopic data.

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